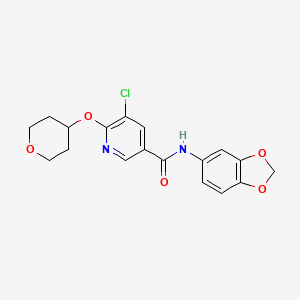

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a chloro-substituted nicotinamide, and a tetrahydro-2H-pyran-4-yloxy group, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O5/c19-14-7-11(9-20-18(14)26-13-3-5-23-6-4-13)17(22)21-12-1-2-15-16(8-12)25-10-24-15/h1-2,7-9,13H,3-6,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHINKXQEGZWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of 3,4-(methylenedioxy)phenol with appropriate reagents under controlled conditions . The chloro-substituted nicotinamide can be synthesized via halogenation reactions, while the tetrahydro-2H-pyran-4-yloxy group is introduced through etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted nicotinamides .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can form hydrogen bonds and π-π interactions with target proteins, while the chloro and tetrahydro-2H-pyran-4-yloxy groups contribute to the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzo[d][1,3]dioxole derivatives: Compounds like (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity.

Chloro-substituted nicotinamides: Compounds such as 5-chloro-6-methoxy-nicotinamide have similar structural features and biological activities.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the tetrahydro-2H-pyran-4-yloxy group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

The synthesis of this compound typically involves several steps starting from the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through reactions involving 3,4-(methylenedioxy)phenol and other reagents under controlled conditions. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity. The chloro and oxan groups also play crucial roles in modulating the compound's pharmacological properties.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, a compound structurally similar to this compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM. In vivo studies using streptozotocin-induced diabetic mice showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with this derivative .

Anticancer Activity

The anticancer efficacy of related benzodioxol derivatives has also been documented. One study reported that certain derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM while showing minimal toxicity to normal cells (IC50 > 150 µM) . These findings suggest a selective action against cancer cells, making these compounds promising candidates for further development.

Multitarget Activity

The compound's structure indicates potential multitarget biological activity. Computational predictions suggest it may act as an analgesic and antagonist for specific nicotinic receptors, which are involved in pain modulation and neuroprotection . This multitarget profile enhances its therapeutic potential across various medical conditions.

Research Findings Summary Table

Case Studies

- Antidiabetic Effects : A study investigated the effects of benzodioxol derivatives on α-amylase inhibition and glucose levels in diabetic mice. The results indicated a significant reduction in blood glucose levels post-treatment, demonstrating the compound's potential as an antidiabetic agent .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .

Q & A

Basic: What synthetic strategies are employed to prepare N-(2H-1,3-benzodioxol-5-yl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, leveraging coupling strategies to assemble the pyridine core, benzodioxole moiety, and oxan-4-yloxy group. Key steps include:

- Ultrasound-assisted condensation : Similar to methods used for benzodioxole-containing analogs, where ultrasonic irradiation enhances reaction efficiency and reduces time (e.g., 4 hours under ambient conditions) .

- Selective functionalization : Chlorination at the pyridine 5-position via electrophilic substitution, followed by nucleophilic displacement to introduce the oxan-4-yloxy group .

- Amide coupling : Activation of the pyridine-3-carboxylic acid intermediate (e.g., using HATU or EDCI) and reaction with 2H-1,3-benzodioxol-5-amine. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- 1H/13C NMR spectroscopy : Assigns proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and confirms the oxan-4-yloxy group’s connectivity via splitting patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 421.06) and detects isotopic patterns consistent with chlorine .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyridine and benzodioxole rings) using software like SHELXL or SIR97 .

Basic: What preliminary biological screening approaches are used to assess its activity?

- In vitro enzyme inhibition assays : Targets enzymes like kinases or hydrolases, measuring IC50 values via fluorescence/absorbance readouts. Structural analogs with benzodioxole groups show activity against α-glucosidase and acetylcholinesterase .

- Cellular viability assays : Evaluates cytotoxicity (e.g., MTT assay) in cancer cell lines. The oxan-4-yloxy group may enhance membrane permeability due to its polarity .

Advanced: How do crystallographic data resolve ambiguities in the compound’s conformation?

The oxan-4-yloxy group’s flexibility complicates structure determination. Advanced strategies include:

- Twinned data refinement : Using SHELXL to model rotational disorder in the oxane ring .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds stabilizing the crystal lattice) .

- Comparative studies : Aligning the structure with analogs (e.g., N-(cyclopropylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide) to identify conserved torsional angles .

Advanced: How can synthetic yields be optimized for the oxan-4-yloxy substitution step?

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic displacement efficiency vs. THF .

- Catalyst selection : Ytterbium triflate (Yb(OTf)3) enhances regioselectivity in oxane ring coupling, as shown in related pyridine syntheses .

- Reaction monitoring : Real-time FTIR tracks the disappearance of the 5-chloro intermediate (~750 cm⁻¹ C–Cl stretch) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina models binding to enzymes (e.g., cyclophilin domains), highlighting hydrogen bonds between the carboxamide and catalytic residues .

- MD simulations : Assesses stability of the oxan-4-yloxy group in hydrophobic pockets over 100-ns trajectories .

- QSAR modeling : Relates substituent effects (e.g., Cl vs. methoxy) to activity trends in triazolopyrimidine analogs .

Advanced: How do structural modifications impact metabolic stability?

- Oxane ring substitution : Replacing oxan-4-yloxy with smaller ethers (e.g., tetrahydrofuran) reduces steric hindrance, improving CYP450 resistance .

- Isotope labeling : 14C-tracking at the benzodioxole moiety identifies hepatic glucuronidation as a primary metabolic pathway .

- Prodrug strategies : Masking the carboxamide as an ester enhances oral bioavailability in rodent models .

Advanced: What strategies mitigate challenges in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyridine and benzodioxole regions .

- Dynamic NMR : Detects hindered rotation in the oxane ring at low temperatures (−40°C) .

- DFT calculations : Predicts 13C chemical shifts (B3LYP/6-311+G(d,p)) to validate assignments .

Advanced: How is enantiomeric purity ensured during synthesis?

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) to separate diastereomers, if present .

- Circular dichroism (CD) : Monitors Cotton effects at 250–300 nm for benzodioxole chromophores .

- Asymmetric catalysis : Applies chiral oxazaborolidine catalysts in key steps, achieving >90% ee .

Advanced: What in vivo models are suitable for pharmacokinetic profiling?

- Rodent studies : Intravenous/oral dosing in Sprague-Dawley rats measures AUC, Cmax, and t1/2. The benzodioxole moiety often correlates with prolonged half-lives (~6–8 hours) .

- Microsomal stability assays : Liver microsomes from human/rat evaluate Phase I metabolism .

- Tissue distribution imaging : MALDI-TOF MS maps compound accumulation in brain tissues, leveraging its moderate logP (~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.